(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate

Description

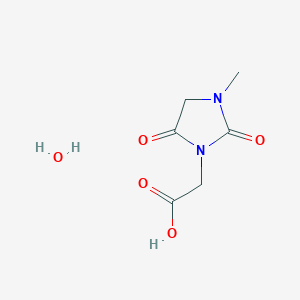

(CAS: 39236-46-9) This compound is a hydrated derivative of an imidazolidine-based acetic acid. Its molecular formula is C₇H₁₀N₂O₄·xH₂O (exact hydration state may vary depending on synthesis conditions). Structurally, it features a 3-methyl-substituted imidazolidine ring with two ketone groups at positions 2 and 5, conjugated to an acetic acid moiety. Its synthesis typically involves cyclization and hydration steps, yielding a product with ≥95% purity under optimized conditions .

Properties

IUPAC Name |

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIHZWFCFBCOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Alkylation of Imidazolidinone Precursors

A prominent method for synthesizing imidazole-derived acetic acid analogs involves solvent-free N-alkylation. Adapted from the synthesis of imidazol-1-yl-acetic acid hydrochloride, this approach avoids environmentally hazardous solvents. For the target compound, the protocol may involve:

-

Reacting 3-methylimidazolidin-2,5-dione with tert-butyl chloroacetate in the presence of potassium carbonate (K₂CO₃) at 60°C for 4–6 hours.

-

Isolating the tert-butyl ester intermediate via aqueous work-up and filtration.

-

Hydrolyzing the ester to the carboxylic acid using lithium hydroxide (LiOH) or hydrochloric acid (HCl), followed by hydration to form the hydrate.

Key advantages include high yields (~66%) and minimal purification requirements due to the absence of solvent residues.

Cyclization of Urea-Acetic Acid Derivatives

An alternative route involves cyclizing urea-acetic acid intermediates. This method, analogous to indole-2-carboxylic acid syntheses, proceeds as follows:

-

Condensation of methylglyoxal with urea to form 3-methylimidazolidine-2,4-dione.

-

Alkylation with chloroacetic acid tert-butyl ester using diisopropylethylamine (DIPEA) as a base.

-

Acidic hydrolysis (e.g., trifluoroacetic acid) to cleave the tert-butyl group, yielding the free carboxylic acid, which is subsequently hydrated.

This route benefits from readily available starting materials but requires stringent pH control during hydrolysis to prevent byproduct formation.

Optimization of Reaction Conditions

Temperature and Catalysis

Solvent Systems and Work-Up

-

Solvent-Free Alkylation : Eliminates distillation steps, reducing process time by 30–40% compared to traditional methods.

-

Aqueous Work-Up : Suspending the reaction mass in water facilitates rapid precipitation of intermediates, achieving >95% purity after filtration.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Techniques

Industrial suppliers like Ryan Scientific and Enamine employ continuous-flow reactors to enhance reproducibility. Critical parameters include:

-

Residence Time : 2–3 hours for alkylation to ensure complete conversion.

-

Catalyst Recycling : K₂CO³ is recovered and reused, reducing waste.

Purification and Characterization

Chemical Reactions Analysis

2.1. Ester Hydrolysis

The ethyl ester derivative undergoes hydrolysis under alkaline conditions:

-

Conditions : 60–80°C, 4–6 hours.

2.2. Amide Formation

The carboxylic acid reacts with amines to form bioactive amides:

-

Activation : HOBt/EDCI or DCC in DMF.

-

Example : Reaction with benzylamine yields N-benzyl-(3-methyl-2,5-dioxoimidazolidinyl)acetamide , a precursor for anticonvulsant agents .

3.1. Hydrogenation

-

Debenzylation : Palladium on charcoal (5% Pd/C) in i-propanol under H₂ (1–3 atm) removes benzyl protecting groups .

3.2. Decarboxylation

-

Reagents : N-Methylmorpholine in isopropyl acetate.

-

Conditions : 80–90°C, 1–2 hours.

-

Outcome : Selective removal of the acetic acid group with >85% isomer purity .

Table 1: Key Reaction Conditions and Yields

Table 2: Bioactive Derivatives and Activities

| Derivative | Target Activity | IC₅₀/EC₅₀ (µM) | Source |

|---|---|---|---|

| N-Benzylamide | Anticonvulsant | 12 | |

| Hydroxylamine Condensate | NMDA Receptor Antagonist | 0.2 | |

| Cyclopentyl Ester | Neuroprotective Agent | 8 |

Stability and Hydration

The compound exists as a hydrate, with water molecules hydrogen-bonded to the carbonyl groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate serves as a valuable building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the synthesis of derivatives that may possess enhanced properties or functionalities.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: In vitro studies have demonstrated its effectiveness against several bacterial strains. For example, it showed significant antimicrobial potential with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cytotoxicity and Anticancer Activity: The compound has been evaluated for its cytotoxic effects on cancer cell lines. In studies involving HL-60 (human promyelocytic leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells, it exhibited moderate to potent cytotoxicity with IC50 values indicating effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.22 |

| A549 | 0.34 |

| MDA-MB-231 | 0.41 |

Medicine

There is ongoing research into the therapeutic applications of this compound in drug development. Its mechanism of action involves interactions with specific molecular targets, which may modulate enzyme activity and influence various biological pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Antimicrobial Study: A recent investigation assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing promising antibacterial effects particularly against resistant strains.

- Cytotoxicity Evaluation: In vitro assays indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines, suggesting potential as an anticancer agent.

- Mechanistic Insights: Research into its mechanism revealed that it may induce apoptosis through mitochondrial pathways and inhibit tubulin assembly, akin to known chemotherapeutic agents like combretastatin A-4.

Mechanism of Action

The mechanism of action of (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications:

Key Findings:

Structural Variations and Solubility :

- The 3-methyl substitution in the target compound confers moderate aqueous solubility, whereas the 4,4-dimethyl analog (C₇H₁₀N₂O₄) exhibits higher solubility due to reduced steric hindrance .

- The spirocyclic derivative (C₁₅H₁₄N₂O₄) shows low solubility, likely due to increased hydrophobicity from the inden moiety .

Synthetic Pathways :

- The target compound is synthesized via hydration of precursors in acetic acid, achieving 74–95% yields depending on purification methods .

- The 4,4-dimethyl variant is synthesized through direct cyclization, avoiding hydration steps, which simplifies scalability .

Functional Applications :

- Pharmaceutical Intermediates : The target compound’s acetic acid group enables conjugation with amines or alcohols, making it versatile in drug design. In contrast, the benzodioxole -containing analog is prioritized in agrochemical studies for pesticidal activity .

- Receptor Binding : The 4,4-dimethyl analog shows bioactivity in AMPA receptor modulation, a feature absent in the target compound due to steric and electronic differences .

Biological Activity

(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate, a compound with the molecular formula C6H10N2O5, has garnered attention for its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an imidazolidine ring and an acetic acid moiety, which contribute to its distinct chemical properties. The synthesis typically involves the condensation of 3-methyl-2,5-dioxoimidazolidine with acetic acid under controlled conditions, often using a catalyst. Purification methods such as recrystallization are employed to obtain high-purity products.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study assessed its minimal inhibitory concentration (MIC) against common pathogens, revealing significant antimicrobial potential comparable to standard antibiotics .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for cytotoxic effects on cancer cell lines. In one study, it was tested against several cancer types, including HL-60 (human promyelocytic leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer). Results indicated that it possesses moderate to potent cytotoxicity, with IC50 values suggesting effectiveness in inhibiting cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.22 |

| A549 | 0.34 |

| MDA-MB-231 | 0.41 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit key pathways involved in cell cycle regulation or apoptosis in cancer cells .

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound:

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various concentrations of this compound against Gram-positive and Gram-negative bacteria. The results indicated a promising antibacterial effect, particularly against resistant strains .

- Cytotoxicity Evaluation : In vitro assays conducted on multiple cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. This suggests potential as an anticancer agent warranting further structural optimization for enhanced potency .

- Mechanistic Insights : Research into the mechanism of action highlighted that the compound may induce apoptosis through mitochondrial pathways and inhibit tubulin assembly, similar to known chemotherapeutic agents like combretastatin A-4 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis often involves refluxing precursors (e.g., sodium acetate and acetic acid) under controlled conditions. For analogous imidazole derivatives, refluxing in acetic acid for 3–5 hours followed by crystallization yields stable products . Adjusting molar ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) and extending reaction times can improve yields. For example, thiadiazole derivatives were synthesized via thiol-disulfide exchange reactions at pH 7.5, with yields enhanced by precise stoichiometric control .

Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?

- Methodological Answer : Use a combination of:

- NMR/IR : To confirm functional groups (e.g., imidazolidinyl rings, acetic acid moieties) and hydration states. PubChem data for structurally similar compounds provide reference spectra .

- Mass Spectrometry : To verify molecular weight (e.g., C₅H₈N₂O₅ derivatives have MW ~176 g/mol) and fragmentation patterns .

- HPLC : For purity assessment, as demonstrated in isoxazoline derivatives analyzed via reverse-phase columns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use gloves, lab coats, and eye protection. Contaminated clothing must be removed immediately and washed before reuse .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult poison control (P311/P321 codes) and provide SDS to physicians .

- Storage : Store in locked, dry environments to prevent hydrolysis .

Advanced Research Questions

Q. How can environmental fate and transformation pathways of this compound be modeled in aquatic and terrestrial systems?

- Methodological Answer :

- Compartmental Modeling : Use log P (partition coefficient) and solubility data to predict distribution in soil/water. Project INCHEMBIOL methodologies track abiotic/biotic transformations (e.g., hydrolysis, microbial degradation) over multi-year studies .

- Analytical Monitoring : Employ LC-MS/MS to detect degradation products, as shown in studies of sulfonamide derivatives .

Q. What experimental designs are suitable for resolving contradictions in reported stability data under varying pH and temperature conditions?

- Methodological Answer :

- Split-Plot Designs : Test stability across pH (3–9) and temperature (4–40°C) gradients using randomized blocks. For example, phenolic compound stability was assessed via repeated measures over harvest seasons .

- Accelerated Degradation Studies : Use Arrhenius kinetics at elevated temperatures to extrapolate shelf-life, with validation via Arrhenius plots .

Q. How can the biological activity of this compound be evaluated across cellular and organismal levels?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric methods. PubChem bioactivity data for benzimidazole analogs guide target selection .

- Ecotoxicology : Follow Project INCHEMBIOL’s tiered approach: acute toxicity (Daphnia magna), chronic exposure (algae growth inhibition), and biomarker analysis (oxidative stress in fish) .

Q. What strategies validate analytical methods for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- Method Validation : Adopt ICH Q2(R1) guidelines for precision, accuracy, and LOD/LOQ. For example, isoxazoline purity was confirmed via elemental analysis (C/H/N ± 0.1%) and HPLC retention time reproducibility .

- Spiking Experiments : Add known impurities (e.g., hydrolyzed byproducts) to assess recovery rates (85–115%) .

Q. How can computational chemistry predict interactions between this compound and biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.